molecular formula C14H14FN3O3 B13676673 3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13676673
M. Wt: 291.28 g/mol
InChI Key: RAIJXYINMXCOIN-UHFFFAOYSA-N
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Description

3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of certain blood disorders such as sickle cell disease and β-thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine-2,6-dione core and subsequent functionalization. One common method involves the use of acetates and acrylamides as starting materials, which undergo Michael addition and intramolecular nucleophilic substitution processes . The reaction is promoted by potassium tert-butoxide and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the same synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Piperidine-2,6-dione derivatives

Uniqueness

3-(5-(Aminomethyl)-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione stands out due to its specific functional groups, which confer unique biological activities. The presence of the aminomethyl and fluoro groups enhances its interaction with molecular targets, making it more effective in its therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C14H14FN3O3

Molecular Weight

291.28 g/mol

IUPAC Name

3-[6-(aminomethyl)-7-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H14FN3O3/c15-12-7(5-16)1-2-8-9(12)6-18(14(8)21)10-3-4-11(19)17-13(10)20/h1-2,10H,3-6,16H2,(H,17,19,20)

InChI Key

RAIJXYINMXCOIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)CN

Origin of Product

United States

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